Methyl6-chlorochroman-2-carboxylate
Description
BenchChem offers high-quality Methyl6-chlorochroman-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl6-chlorochroman-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chloro-3,4-dihydro-2H-chromene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJOUDOXLJHCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(O1)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chroman-2-Carboxylate Scaffold in Medicinal Chemistry: A Comprehensive Technical Guide
Executive Summary
The chroman (3,4-dihydro-2H-1-benzopyran) core is a privileged heterocyclic scaffold in medicinal chemistry. When functionalized with a carboxylate moiety at the C2 position, it forms the chroman-2-carboxylate structural motif. This specific vectorization provides a unique combination of a rigid, oxygen-containing bicyclic system with a highly polar, ionizable handle. This in-depth technical guide dissects the mechanistic rationale, synthetic methodologies, and pharmacological applications of chroman-2-carboxylate derivatives, focusing on their roles as antioxidants, metabolic modulators, and anticancer agents.
Structural Anatomy & Pharmacophore Rationale
The pharmacological versatility of the chroman-2-carboxylate scaffold stems from its distinct three-dimensional geometry. The oxygen atom within the heterocyclic ring dictates the puckering of the saturated ring, which in turn optimally projects the C2-carboxylate group for receptor interactions. The aromatic ring serves as a highly tunable platform for electrophilic aromatic substitutions, allowing medicinal chemists to modulate lipophilicity, electronic distribution, and metabolic stability.
The Trolox Paradigm: Antioxidant and Neuroprotective Therapeutics
Mechanism of Action
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) serves as the foundational model for chroman-2-carboxylate antioxidants. Designed as a water-soluble analog of α-tocopherol (Vitamin E), Trolox replaces the highly lipophilic phytyl side chain with a hydrophilic carboxyl group at the C2 position[1]. The antioxidant capacity is driven by the phenolic -OH group at the C6 position, which undergoes hydrogen atom transfer (HAT) to neutralize free radicals. Density Functional Theory (DFT) studies reveal that electron detachment occurs primarily from the aromatic chroman core rather than the electronically insulated carboxylate group[2].
Polypharmacology via Conjugation
The C2-carboxylate provides an ideal synthetic handle for creating polyfunctional hybrids. By conjugating Trolox with amines or heterocyclic compounds, researchers have developed "ion conjugates" that exhibit a 1- to 3-order of magnitude increase in water solubility while retaining high antioxidant activity[3]. Furthermore, synthesizing chroman/catechol hybrids has yielded potent neuroprotectants capable of shielding cultured cells from H2O2-induced DNA damage and glutamate-induced programmed cell death[4].
Metabolic Disease Therapeutics: Targeting GPR40 (FFAR1)
The G-protein-coupled receptor 40 (GPR40), predominantly expressed in pancreatic β-cells, is a prime target for Type 2 Diabetes Mellitus (T2DM). Activation by free fatty acids potentiates glucose-stimulated insulin secretion (GSIS) without the hypoglycemic risks associated with traditional secretagogues[5].
From Partial Agonists to AgoPAMs
TAK-875 (Fasiglifam), a potent GPR40 partial agonist featuring a dihydrobenzofuran/chroman-like core, demonstrated excellent glucose-lowering efficacy[5]. However, its Phase III clinical development was terminated due to drug-induced liver injury (DILI). The hepatotoxicity was mechanistically linked to the formation of reactive acyl-glucuronides and the off-target inhibition of hepatic efflux transporters, specifically the bile salt export pump (BSEP) and MRP2[6].
To circumvent these liabilities, medicinal chemists developed biaryl chroman derivatives (e.g., compound AP5). These molecules function as Agonist-Positive Allosteric Modulators (AgoPAMs). By systematically exploring the pendant aryl rings, researchers eliminated the potential for phenol metabolite formation and BSEP inhibition. Crucially, unlike partial agonists, these chroman-based AgoPAMs stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1) in a dose-dependent manner, providing superior glycemic control[7].
Caption: GPR40 (FFAR1) signaling pathway triggered by chroman-2-carboxylate AgoPAMs.
Hypolipidemic and Anticancer Applications
Beyond metabolic and oxidative stress, the chroman-2-carboxylate scaffold exhibits diverse biological activities:
-
Hypolipidemic Agents: Cyclic analogs of clofibrate, such as 6-chlorochroman-2-carboxylic acid, act as antagonists for cholesterol biosynthesis. These compounds inhibit the incorporation of mevalonate into non-saponifiable materials in liver homogenates and antagonize glycerol release from adipose tissue[8].
-
Anticancer Activity: Chroman-2-carboxylate esters and their carboxamide derivatives have demonstrated notable cytotoxic effects against various cancer cell lines (e.g., MCF-7, A549). The activity is often attributed to the inhibition of enzymes critical for cancer cell proliferation, such as Acetyl-CoA carboxylases[9].
Experimental Methodologies and Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols are standard in the synthesis and evaluation of chroman-2-carboxylate derivatives.
Protocol 1: Solid-Phase Synthesis (SPS) of Chroman-2-Carboxylate Libraries
SPS is highly advantageous for generating combinatorial libraries for SAR studies, as it allows reactions to be driven to completion using excess reagents while simplifying purification[10].
-
Immobilization: Swell the polymer resin in dichloromethane (DCM). Attach a substituted salicylaldehyde to the solid support via a suitable linker.
-
Elaboration (Michael Addition & Cyclization): Treat the resin-bound intermediate with an α,β-unsaturated system and a nucleophile under basic conditions to construct the chroman ring via a tandem Michael addition/intramolecular cyclization.
-
Washing: Wash the resin sequentially with THF, DMF, DCM, and MeOH (3 × 10 mL each) to remove unreacted reagents.
-
Cleavage: Swell the resin in DCM. Add a cleavage cocktail (e.g., TFA/DCM 20:80 v/v) and agitate for 30–60 minutes at room temperature. Filter and evaporate the solvent to yield the final chroman-2-carboxylate derivative[10].
Caption: Solid-phase synthesis workflow for chroman-2-carboxylate combinatorial libraries.
Protocol 2: In Vitro Calcium Mobilization Assay (FLIPR) for GPR40 Agonism
This assay validates GPR40 activation by functionally measuring the downstream release of intracellular calcium, providing a direct readout of Gq-protein coupling[11].
-
Cell Seeding: Plate GPR40-expressing cells (e.g., CHO or HEK293 transfectants) in a 384-well plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Using a Fluorometric Imaging Plate Reader (FLIPR), add the chroman-2-carboxylate test compounds.
-
Kinetic Measurement: Record the fluorescence intensity (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes to capture the peak calcium flux. Calculate the EC50 values from the dose-response curves.
Protocol 3: MTT Cytotoxicity Assay
This assay acts as a self-validating colorimetric system where only viable cells with active metabolism can reduce the tetrazolium dye into purple formazan[9].
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at 5 × 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of chroman-2-carboxylate esters for 48–72 hours.
-
MTT Addition: Replace the medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate until formazan crystals form.
-
Solubilization & Readout: Dissolve crystals in DMSO and measure absorbance at 570 nm to determine the IC50/GI50[9].
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the biological activity of key chroman-2-carboxylate derivatives across multiple therapeutic domains:
| Compound | Target / Application | Cell Line / Model | Activity Metric | Ref |
| Trolox | Antioxidant / ROS Scavenging | Cell-free (TEAC Assay) | Standard Reference | [2] |
| TAK-875 | GPR40 Partial Agonist | CHO-GPR40 | EC50 = 72 nM | [11] |
| AP5 | GPR40 AgoPAM | CHO-GPR40 / Wistar Rats | Potent Agonism + GLP-1 | [7] |
| Chroman-2-carboxamide 5k | Anticancer | MCF-7 (Breast Cancer) | GI50 = 40.9 µM | [9] |
| 6-chlorochroman-2-carboxylic acid | Hypolipidemic | Rat Liver Homogenate | Inhibits Mevalonate Incorp. | [8] |
Conclusion
The chroman-2-carboxylate scaffold remains a cornerstone in modern drug discovery. Its unique physicochemical properties—combining lipophilic aromaticity with a hydrophilic, functionalizable carboxylate—enable its application across a broad spectrum of indications. By understanding the structure-activity relationships and employing rigorous synthetic and biological validation protocols, medicinal chemists can continue to leverage this privileged structure to design safer and more efficacious therapeutics.
Sources
- 1. Trolox | C14H18O4 | CID 40634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Structure-Activity Relationship (SAR) of Methyl 6-chlorochroman-2-carboxylate: A Conformationally Restricted Hypolipidemic Scaffold
Executive Summary & Rationale
In the landscape of medicinal chemistry, the design of conformationally restricted analogs is a proven strategy to enhance target affinity and metabolic stability. Methyl 6-chlorochroman-2-carboxylate (CAS 357396-06-6) and its closely related ethyl ester represent a highly optimized, cyclic evolution of the classic fibrate pharmacophore, specifically clofibrate (α-(4-chlorophenoxy)-α-methylpropionic acid).
By tethering the aryloxy oxygen and the aliphatic side chain into a rigid chroman (benzopyran) ring system, researchers successfully reduced the entropic penalty associated with target binding. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of the 6-chlorochroman-2-carboxylate scaffold, detailing its hypolipidemic efficacy, pleiotropic antiplatelet effects, and the mechanistic causality behind its biological profile.
Pharmacophore Evolution & SAR Mapping
The transformation from an open-chain phenoxyisobutyric acid derivative to a bicyclic chroman system fundamentally alters the spatial presentation of the molecule. While the methyl and ethyl esters serve as highly lipophilic prodrugs that enhance oral bioavailability, they are rapidly hydrolyzed in vivo by hepatic carboxylesterases to the active moiety: 6-chlorochroman-2-carboxylic acid (CCCA) .
The 6-Position: The Halogen Imperative
The substitution at the 6-position of the chroman ring is the most critical determinant of pharmacological efficacy.
-
Halogenation (6-Chloro): The presence of a chlorine atom at the 6-position is essential for robust hypocholesterolemic and hypotriglyceridemic activity. The electron-withdrawing nature and specific van der Waals radius of the chlorine atom optimally occupy the hydrophobic pocket of the target receptor (analogous to PPAR-alpha activation by fibrates) [1, 2].
-
Steric Bulk (6-Phenyl & 6-Cyclohexyl): Replacing the chlorine with bulkier groups like phenyl or cyclohexyl results in a complete loss of hypocholesterolemic activity. Interestingly, the 6-cyclohexyl analog loses cholesterol-lowering properties but retains mild triglyceride-normalizing effects, indicating a divergence in lipid modulation pathways driven by steric clash [2].
-
Deschloro Analogs: Removal of the 6-chloro substituent abolishes both lipid-lowering efficacy and hepatic enzyme induction [1].
The 4-Position: Oxidation State Tuning
Modifying the oxidation state at the 4-position of the chroman ring allows for the tuning of pharmacokinetic onset. The introduction of a 4-oxo group (yielding a chromanone) maintains activity but delays the onset of action, requiring prolonged administration (e.g., 7 days) to achieve the lipid-lowering magnitude seen acutely with the unsubstituted chroman core [3].
Fig 1: Pharmacophore model and SAR nodes of 6-chlorochroman-2-carboxylate derivatives.
Quantitative SAR & Biological Profiling
To synthesize the empirical data, the following table summarizes the comparative in vivo efficacy of various chroman analogs against the open-chain prototype, clofibrate, in hyperlipidemic models.
Table 1: Comparative SAR of Chroman-2-carboxylate Derivatives
| Compound / Scaffold | 6-Position | Core Structure | Hypocholesterolemic Efficacy | Hypotriglyceridemic Efficacy | Hepatic CYP Induction |
| Clofibrate (Control) | 4-Cl (phenolic) | Open-chain | + | ++ | ++ |
| Methyl/Ethyl 6-chlorochroman-2-carboxylate | Chloro | Chroman | ++ | +++ | ++ |
| 6-phenylchroman-2-carboxylate | Phenyl | Chroman | - | - | - |
| 6-cyclohexylchroman-2-carboxylate | Cyclohexyl | Chroman | - | + | - |
| 6-chlorochroman-4-one-2-carboxylate | Chloro | Chromanone | + (Delayed) | + (Delayed) | + |
Note: Efficacy scored relative to vehicle control in sucrose-fed rat models. (-) indicates no significant difference from vehicle.
Pleiotropic Mechanisms: Beyond Lipid Lowering
While designed as a hypolipidemic agent, the active acid (CCCA) exhibits significant pleiotropic effects:
-
Hepatic Enzyme Induction: Like clofibrate, 6-chlorochroman-2-carboxylate acts as a robust inducer of hepatic microsomal enzymes (e.g., cytochrome P-450, ethylmorphine N-demethylase). This induction is causally linked to the proliferation of smooth endoplasmic reticulum and enhanced xenobiotic clearance[1, 2].
-
Antiplatelet Activity: CCCA actively inhibits platelet activation. It effectively blocks platelet aggregation and the secretion of serotonin induced by potent agonists including ADP, epinephrine, collagen, and thrombin, showcasing potential cardiovascular protective effects beyond lipid modulation [4].
Fig 2: Pleiotropic pharmacological pathways of 6-chlorochroman-2-carboxylate.
Experimental Protocols: Self-Validating Methodologies
To ensure scientific integrity and reproducibility, the following protocols detail the methodologies used to validate the SAR claims of 6-chlorochroman-2-carboxylate derivatives.
Protocol A: In Vivo Hypolipidemic Screening (Sucrose-Fed Rat Model)
Causality: Chow-fed rats often fail to mimic human hypertriglyceridemia. A high-sucrose diet induces robust hepatic lipogenesis, providing a stressed metabolic baseline to accurately measure the hypotriglyceridemic efficacy of restricted fibrate analogs [2, 3].
Step-by-Step Workflow:
-
Acclimation & Diet: House male Sprague-Dawley rats (150-180g) under standard conditions. Replace standard chow with a high-sucrose diet (e.g., 68% sucrose, 10% corn oil, 22% casein/vitamins) for 14 days prior to dosing to establish baseline hyperlipidemia.
-
Compound Preparation: Suspend Methyl 6-chlorochroman-2-carboxylate in a 0.5% methylcellulose/0.1% Tween-80 vehicle. Prepare clofibrate (positive control) in an identical vehicle.
-
Dosing Regimen: Administer compounds via oral gavage at 0.2 mmol/kg and 0.4 mmol/kg, twice daily for 7 consecutive days.
-
Fasting & Collection: On day 8, fast the animals for 16 hours. Euthanize via CO2 asphyxiation and collect trunk blood.
-
Lipid Quantification: Centrifuge blood to isolate serum. Utilize enzymatic colorimetric assays (e.g., CHOD-PAP for cholesterol, GPO-PAP for triglycerides) to quantify lipid fractions.
-
Validation Check: The protocol is self-validating if the clofibrate control arm demonstrates a minimum 25% reduction in serum triglycerides compared to the vehicle-only arm.
Protocol B: Hepatic Microsomal Enzyme Induction Assay
Causality: Fibrate analogs induce the proliferation of peroxisomes and smooth endoplasmic reticulum. Measuring the specific activity of CYP450-dependent N-demethylase acts as a direct, quantifiable proxy for this intracellular architectural shift [1].
Step-by-Step Workflow:
-
Tissue Harvesting: Immediately following blood collection (Protocol A), excise the liver, rinse in ice-cold 1.15% KCl, and weigh.
-
Homogenization: Homogenize liver tissue (1:4 w/v) in 0.1 M Tris-HCl buffer (pH 7.4) at 4°C.
-
Microsome Isolation: Centrifuge homogenate at 10,000 × g for 20 minutes to remove mitochondria and debris. Ultracentrifuge the resulting supernatant at 105,000 × g for 60 minutes. Resuspend the microsomal pellet in Tris-HCl buffer.
-
Protein Normalization: Determine microsomal protein concentration using the Bradford assay (BSA standard) to ensure specific activity can be accurately calculated.
-
N-Demethylase Reaction: Incubate 2 mg of microsomal protein with 5 mM ethylmorphine, 1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL G6PDH at 37°C for 15 minutes.
-
Formaldehyde Quantification: Terminate the reaction with 20% TCA. Centrifuge, and react the supernatant with Nash reagent (ammonium acetate/acetylacetone) at 60°C for 15 minutes. Measure absorbance at 412 nm to quantify liberated formaldehyde.
References
-
Hypolipidemic effects of clofibrate and selected chroman analogs in fasted rats: I. Chow-fed animals PubMed (NIH)[Link]
-
Hypolipidemic Effects of Clofibrate and Selected Chroman Analogs in Fasted Rats: II. High Sucrose-Fed Animals PubMed (NIH)[Link]
-
Antilipidemic activity of 4-oxo-functionalized ethyl 6-chlorochroman-2-carboxylate analogs and a related tricyclic lactone in three rat models PubMed (NIH)[Link]
-
Huzoor AKBAR | Associate Professor Emeritus | Research Profile (Antiplatelet actions of 6-chlorochroman-2-carboxylic acid) ResearchGate [Link]
The Halogenated Chroman-2-Carboxylate Scaffold: History, Discovery, and Synthetic Methodologies
Executive Summary
The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a privileged scaffold in medicinal chemistry, historically rooted in the discovery of Vitamin E (tocopherols) and its water-soluble derivatives like Trolox. However, the true pharmacological potential of this bicyclic system was unlocked with the strategic introduction of halogens—specifically fluorine, chlorine, and bromine—at the 6-position of the aromatic ring, coupled with a carboxylic acid moiety at the 2-position[1].
As a Senior Application Scientist overseeing API process development, I have observed firsthand how halogenated chroman-2-carboxylates have transitioned from niche intermediates to cornerstone building blocks. Today, they are the critical synthons for third-generation β-blockers (e.g., Nebivolol), novel dopamine D2/3 receptor agonists, and emerging SIRT2 inhibitors in oncology[2],[3]. This whitepaper provides an in-depth technical analysis of their historical evolution, structure-activity relationships (SAR), and the self-validating synthetic protocols required for their commercial-scale production.
Historical Context & The "Fluorine Effect"
Early explorations of the chroman-2-carboxylate scaffold focused on its antioxidant properties. However, researchers quickly identified that the electron-rich nature of the unsubstituted chroman ring led to rapid oxidative metabolism by hepatic cytochrome P450 enzymes.
The breakthrough occurred during the development of cardiovascular agents in the late 1980s and 1990s. By applying the "Fluorine Effect"—the substitution of a hydrogen atom with a highly electronegative fluorine atom—chemists achieved three critical objectives[3],[4]:
-
Metabolic Shielding: Halogenation at the 6-position blocks the primary site of aromatic hydroxylation, drastically increasing the molecule's half-life.
-
Lipophilic Efficiency (LipE): The carbon-fluorine bond increases the lipophilicity of the chroman core, enhancing its ability to penetrate hydrophobic binding pockets in G-protein coupled receptors (GPCRs).
-
Stereoelectronic Modulation: The electron-withdrawing nature of the halogen lowers the pKa of adjacent functional groups in downstream derivatives, optimizing binding kinetics.
This historical pivot culminated in the synthesis of Nebivolol, a highly selective β1-adrenergic receptor antagonist with unique nitric oxide (NO)-mediated vasodilatory properties, relying entirely on the 6-fluorochroman-2-carboxylic acid building block[5],[6].
Quantitative Structure-Activity Relationships (SAR)
The choice of halogen on the chroman-2-carboxylate core dictates the downstream pharmacological application. Table 1 summarizes the comparative quantitative data for various halogenated derivatives across different therapeutic targets.
Table 1: SAR and Efficacy of Halogenated Chroman Derivatives
| Halogen Substitution | Primary Application / Target | Key Compound / Derivative | Potency / Affinity | Efficacy / Notes |
| 6-Fluoro | Cardiovascular (β1-AR) | Nebivolol (API) | Highly selective β1 blockade | Dual action: β1 antagonism + eNOS activation[3]. |
| 6-Fluoro | Oncology (SIRT2) | 6-Fluorochroman-4-ones | High IC50 | Superior in vivo solubility and metabolic stability[3]. |
| 6-Chloro / 6-Bromo | Oncology (SIRT2) | 6-Halo-chroman derivatives | Very High IC50 | Potent in vitro, but limited by poor aqueous solubility[3]. |
| 7-MOM / Halogenated | Neuroimaging (D2/3R) | Compound 10a (AMC scaffold) | pEC50 = 10.7 ± 0.3 | Emax = 78% (vs Dopamine 100%); Excellent radiotracer potential[2]. |
Synthetic Methodologies & Self-Validating Protocols
The synthesis of complex APIs from halogenated chroman-2-carboxylates requires rigorous stereochemical control. The conversion of 6-fluorochroman-2-carboxylic acid to its oxirane intermediate (6-Fluoro-2-(oxiran-2-yl)chroman) is the most critical workflow in Nebivolol production[5],[4].
Experimental Protocol: Enantioselective Synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman
Objective: To synthesize the chiral oxirane intermediate from 6-fluorochroman-2-carboxylic acid while suppressing over-bromination and racemization. Causality & Self-Validation: Direct reduction of the carboxylic acid to an aldehyde is prone to over-reduction and loss of stereochemical integrity. By utilizing a halomethyl ketone intermediate, we kinetically trap the molecule. In-process monitoring via LC-MS ensures the ketone is fully formed before the irreversible, stereoselective reduction step, creating a self-validating feedback loop[5],[3].
Step 1: Acid Chloride Activation
-
Dissolve 6-fluorochroman-2-carboxylic acid (1.0 eq) in anhydrous methylene chloride (CH₂Cl₂).
-
Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0°C under a nitrogen atmosphere.
-
Causality: SOCl₂ converts the stable acid into a highly electrophilic acid chloride. The reaction is heated to reflux for 70 minutes.
-
Concentrate in a vacuum (≤35 mbar, 45-50°C) to yield the acid chloride as a yellow oil[5].
Step 2: Homologation via Meldrum's Acid & Bromination
-
Add the crude acid chloride slowly to a pre-cooled solution of Meldrum's acid (1.1 eq) and pyridine (2.0 eq) in CH₂Cl₂.
-
Causality: Meldrum's acid acts as a carbon nucleophile. This avoids the use of harsh basic enolates that could degrade the chroman ring.
-
Subject the resulting intermediate to bromination using N-Bromosuccinimide (NBS) to yield the 6-fluorochroman-2-yl bromomethyl ketone[5],[3].
Step 3: Stereoselective Reduction
-
Cool the bromomethyl ketone solution to -20°C.
-
Add sodium borohydride (NaBH₄, 1.2 eq) dissolved in ethanol dropwise.
-
Causality: Maintaining -20°C is critical. The low temperature kinetically traps the intermediate, preventing over-reduction to a diol and yielding the 2-bromo-1-(6-fluorochroman-2-yl)ethanol with high diastereoselectivity[5],[3].
Step 4: Intramolecular Epoxidation
-
Treat the bromohydrin with sodium hydride (NaH) or aqueous NaOH in dimethyl sulfoxide (DMSO).
-
Causality: The base deprotonates the hydroxyl group. The resulting alkoxide undergoes an anti-periplanar intramolecular SN2 attack on the carbon bearing the bromine, expelling the bromide ion and closing the oxirane ring to form 6-Fluoro-2-(oxiran-2-yl)chroman[5],[4].
Visualization: Synthetic Workflow
Synthetic workflow from 4-fluorophenol to Nebivolol via halogenated chroman intermediates.
Pharmacological Signaling & Mechanism of Action
Once synthesized, the halogenated chroman core of molecules like Nebivolol interacts with highly specific biological targets. Unlike classical β-blockers, the 6-fluorochroman scaffold enables a dual mechanism of action. The stereochemistry dictates the receptor affinity: the d-enantiomer is responsible for highly selective β1-adrenergic receptor antagonism (lowering heart rate), while the l-enantiomer stimulates β3-adrenergic receptors, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent vasodilation[3].
Visualization: Signaling Pathway
Dual mechanism of action of Nebivolol: β1-AR antagonism and β3-AR mediated NO release.
Future Perspectives
The utility of halogenated chroman-2-carboxylates continues to expand beyond cardiovascular medicine. Recent advancements have leveraged the scaffold for the development of 18F-labeled radiopharmaceuticals. By utilizing aminomethylchromane (AMC) derivatives, researchers are mapping Dopamine D2/3 receptors in their high-affinity states, providing unprecedented imaging capabilities for neurodegenerative diseases[2]. Furthermore, the tunable lipophilicity of 6-chloro and 6-bromo derivatives is currently being exploited in the rational design of SIRT2 inhibitors for targeted melanoma and glioma therapies[3].
References
-
[1] 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold | Source: PMC / NIH | 1
-
[2] Synthesis and Characterization of a Novel Series of Agonist Compounds as Potential Radiopharmaceuticals for Imaging Dopamine D2/3 Receptors in Their High-Affinity State | Source: ACS Publications | 2
-
[5] A process for preparation of racemic nebivolol | Source: European Patent Office (EPO) | 5
-
[6] Nebivolol | Advanced Drug Monograph | Source: MedPath | 6
-
[3] 2-Bromo-1-(6-fluorochroman-2-yl)ethanol | Source: BenchChem | 3
Sources
- 1. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Bromo-1-(6-fluorochroman-2-yl)ethanol | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A process for preparation of racemic nebivolol - Patent 1803716 [data.epo.org]
- 6. trial.medpath.com [trial.medpath.com]
Methyl 6-chlorochroman-2-carboxylate (CAS 357396-06-6): Structural Identification, Synthesis, and Pharmacological Applications
Executive Summary
Methyl 6-chlorochroman-2-carboxylate (CAS: 357396-06-6) is a critical bicyclic scaffold extensively utilized in medicinal chemistry and rational drug design[1]. Featuring a chroman (3,4-dihydro-2H-1-benzopyran) core substituted with a chlorine atom at the C6 position and a methyl carboxylate group at the C2 position, this compound serves as a versatile building block[2]. Its unique stereoelectronic properties make it an ideal precursor for synthesizing antilipidemic agents, neuroprotectants, and pro-apoptotic oncology drug candidates[3]. This technical guide provides a rigorous overview of its chemical identity, synthetic methodologies, analytical validation, and downstream bioassay protocols.
Chemical Identity & Structural Significance
The chroman ring system is a "privileged structure" in pharmacology, mimicking the core of natural tocopherols (Vitamin E) and various flavonoids. The introduction of a halogen (chlorine) at the 6-position significantly increases the lipophilicity of the molecule. Causality: This enhanced lipophilicity directly increases cellular membrane permeability and target binding affinity, particularly in lipid-regulating pathways and hydrophobic protein pockets[3]. The C2-methyl ester provides a synthetic handle for further functionalization, such as amidation, reduction, or hydrolysis to the corresponding carboxylic acid.
Table 1: Physicochemical Properties & Identification Metrics
| Property | Value / Description |
| Chemical Name | Methyl 6-chlorochroman-2-carboxylate |
| CAS Registry Number | 357396-06-6[1] |
| Molecular Formula | C11H11ClO3 |
| Molecular Weight | 226.66 g/mol |
| SMILES (Racemic) | O=C(C1CCC2=C(O1)C=CC(Cl)=C2)OC |
| Key Structural Features | 6-chloro substitution (lipophilic), C2-chiral center, methyl ester |
Synthesis Methodologies
The synthesis of chroman-2-carboxylates can be achieved via traditional solution-phase chemistry or advanced solid-phase synthesis (SPS) for combinatorial library generation[4]. We detail a solid-phase approach, which is highly advantageous for high-throughput drug discovery due to simplified purification and the ability to drive reactions to completion using excess reagents.
Solid-Phase Synthesis (SPS) Protocol
The following protocol outlines the construction of the chroman ring system on a solid support via a Michael addition/cyclization cascade[4].
Step-by-Step Methodology:
-
Resin Immobilization: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM). Attach 5-chloro-salicylaldehyde to the resin using N,N-diisopropylethylamine (DIPEA) as a base. Agitate for 12 hours at room temperature.
-
Michael Addition: Introduce an excess of methyl acrylate (Michael acceptor) to the resin-bound intermediate in the presence of a catalytic organic base (e.g., DBU) in dimethylformamide (DMF).
-
Intramolecular Cyclization: Heat the resin suspension to 50–60 °C in DMF for 8–12 hours to drive the ring closure, forming the chroman core[4].
-
Self-Validation Step: Monitor the on-resin reaction progress by cleaving a micro-aliquot of beads and analyzing via LC-MS to confirm the intermediate mass before proceeding.
-
-
Washing: Wash the resin sequentially with THF (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL) to remove unreacted reagents.
-
Cleavage: Treat the resin with a cleavage cocktail of 1% Trifluoroacetic acid (TFA) in DCM for 30–60 minutes. Filter and evaporate the solvent to yield the crude methyl 6-chlorochroman-2-carboxylate.
Solid-phase synthesis workflow for Methyl 6-chlorochroman-2-carboxylate via Michael addition.
Analytical Identification & Validation
Trustworthy experimental science requires self-validating analytical protocols. The synthesized CAS 357396-06-6 must be verified using orthogonal analytical techniques to ensure structural integrity and purity before downstream application[1].
Table 2: Expected Analytical Signatures for Validation
| Analytical Method | Target Signature / Expected Result | Causality / Interpretation |
| 1H NMR (400 MHz, CDCl3) | δ 4.75 (dd, 1H), 3.78 (s, 3H) | Confirms the C2 methine proton coupled to adjacent CH2, and the methyl ester singlet. |
| 13C NMR (100 MHz, CDCl3) | δ ~171.0 (C=O), ~152.0 (Ar-O) | Validates the presence of the ester carbonyl and the ether linkage of the chroman ring. |
| LC-MS (ESI+) | m/z 227.0 [M+H]+, 229.0 [M+2+H]+ | Confirms molecular weight (226.66) and the characteristic 3:1 isotopic ratio of the chlorine atom. |
| HPLC (Chiral Phase) | Two distinct peaks (approx. 1:1 ratio) | Verifies the racemic nature of the product before chiral resolution into (R) and (S) enantiomers. |
Pharmacological Applications & Bioassay Protocols
Chroman-2-carboxylate derivatives are heavily investigated for their cardiovascular (vasorelaxant) and antineoplastic properties[5]. The 6-chloro substitution specifically has historical precedent in mimicking the hypolipidemic effects of clofibrate analogs[3]. In oncology, these derivatives induce apoptosis and cell cycle arrest.
In Vitro Cytotoxicity & Apoptosis Assay (MTT Protocol)
To evaluate the pro-apoptotic efficacy of synthesized chroman derivatives, the MTT assay is the gold standard[5]. It relies on the reduction of yellow MTT to purple formazan by active mitochondrial dehydrogenases in viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate target cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate at 37 °C in 5% CO2 for 24 hours to ensure attachment[5].
-
Compound Treatment: Prepare serial dilutions of Methyl 6-chlorochroman-2-carboxylate in DMSO (final DMSO concentration <0.1%). Treat the cells and incubate for 48 to 72 hours.
-
Self-Validation Step: Include a positive control (e.g., Doxorubicin) and a vehicle control (0.1% DMSO) to validate assay responsiveness and establish baseline viability.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2–4 hours at 37 °C. Causality: Only viable cells with intact mitochondrial function will reduce the tetrazolium dye, directly linking metabolic health to the colorimetric readout[5].
-
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value using non-linear regression analysis.
Intrinsic mitochondrial apoptosis pathway induced by chroman-2-carboxylate derivatives.
Sources
Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of Methyl 6-chlorochroman-2-carboxylate
Abstract
This document provides a comprehensive guide to the enantioselective synthesis of Methyl 6-chlorochroman-2-carboxylate, a key chiral building block in medicinal chemistry and drug development. The protocol leverages a highly efficient organocatalytic asymmetric oxa-Michael addition reaction. We detail a step-by-step procedure, the underlying mechanistic rationale, and expected outcomes based on established literature. This guide is intended for researchers, scientists, and professionals in drug development seeking to construct chiral chroman scaffolds with high stereocontrol.
Introduction: The Significance of Chiral Chromans
The chroman scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active molecules.[1][2] Enantiomerically pure chroman derivatives are of particular interest due to their diverse biological activities, which include potential applications as antineoplastic and antiherpetic agents. The stereochemistry at the C2 position is often crucial for biological efficacy, making the development of robust enantioselective synthetic methods a primary objective for medicinal chemists. Methyl 6-chlorochroman-2-carboxylate, with its specific substitution pattern, represents a valuable intermediate for the synthesis of more complex drug candidates.
The challenge in synthesizing such molecules lies in controlling the stereochemistry of the newly formed chiral center. Classical methods often involve lengthy synthetic sequences or the use of chiral auxiliaries. Modern organocatalysis, however, offers a more direct and atom-economical approach to access these structures with high enantiopurity.[3]
Strategic Approach: Organocatalytic Asymmetric Oxa-Michael Addition
The selected strategy for the enantioselective synthesis of Methyl 6-chlorochroman-2-carboxylate is an intramolecular oxa-Michael addition, a powerful cyclization reaction for forming the chroman ring system.[3] This approach is catalyzed by a bifunctional chiral organocatalyst, which orchestrates the stereochemical outcome of the reaction.
Rationale for Catalyst Selection
Cinchona alkaloid-derived squaramide or thiourea catalysts are exceptionally effective for this class of transformation.[2][4] These catalysts possess both a Brønsted acid (the squaramide/thiourea NH groups) and a Lewis base (the quinuclidine nitrogen) functionality. This bifunctional nature allows the catalyst to simultaneously activate both the nucleophile (the phenolic hydroxyl group) and the electrophile (the α,β-unsaturated ester), bringing them into close proximity within a chiral environment. This dual activation is key to achieving high reaction rates and excellent enantioselectivity.
Reaction Mechanism
The proposed catalytic cycle proceeds as follows:
-
The phenolic hydroxyl group of the substrate is deprotonated by the basic quinuclidine nitrogen of the catalyst.
-
Simultaneously, the α,β-unsaturated ester moiety is activated through hydrogen bonding with the squaramide NH groups.
-
The resulting phenoxide undergoes an intramolecular conjugate addition to the activated Michael acceptor.
-
The chiral scaffold of the catalyst directs the approach of the nucleophile, leading to the formation of one enantiomer in preference to the other.
-
Protonation of the resulting enolate and release of the catalyst furnishes the desired chroman product and regenerates the catalyst for the next cycle.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar chroman derivatives.[4][5]
Materials and Reagents
-
Starting Material: Methyl (E)-2-(2-hydroxy-5-chlorobenzylidene)acrylate
-
Catalyst: (1S,2S)-N,N'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,2-diphenylethane-1,2-diaminosquaramide (a representative bifunctional catalyst)
-
Solvent: Toluene, HPLC grade
-
Other Reagents: Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel).
Step-by-Step Synthesis Procedure
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the starting material, Methyl (E)-2-(2-hydroxy-5-chlorobenzylidene)acrylate (0.2 mmol, 1.0 equiv.).
-
Add the chiral squaramide catalyst (0.02 mmol, 10 mol%).
-
Add toluene (2.0 mL) to the flask.
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Methyl 6-chlorochroman-2-carboxylate.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Workflow Diagram
Caption: Proposed catalytic cycle for the enantioselective oxa-Michael addition.
Expected Results and Data
The following table summarizes representative results for similar organocatalytic syntheses of chroman derivatives found in the literature. These values provide an expected range for the yield and enantioselectivity of the described protocol.
| Entry | Substrate Variation | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 1 | 6-Bromo-substituted chroman | 10 | 95 | >99 | [5] |
| 2 | 6-Fluoro-substituted chroman | 10 | 82 | 99 | [4] |
| 3 | Unsubstituted chroman | 5 | 92 | 98 |
Conclusion
The described organocatalytic protocol offers an efficient and highly stereoselective route to Methyl 6-chlorochroman-2-carboxylate. The use of a bifunctional chiral catalyst is critical for achieving high yields and excellent enantiocontrol under mild reaction conditions. This methodology is scalable and avoids the use of transition metals, making it an attractive strategy for applications in pharmaceutical synthesis. Researchers can adapt this general protocol to a variety of substituted phenols and Michael acceptors to generate a library of chiral chroman derivatives.
References
-
Tang, C.-K., Feng, K.-X., Xia, A.-B., Li, C., Zheng, Y.-Y., Xu, Z.-Y., & Xu, D.-Q. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. RSC Advances, 8(7), 3538–3542. Available at: [Link]
-
Biswas, A., Saha, P., & Singh, V. K. (2013). Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. Organic & Biomolecular Chemistry, 11(46), 8041–8044. Available at: [Link]
-
Saha, P., Biswas, A., Molleti, N., & Singh, V. K. (2015). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry, 80(22), 11447–11454. Available at: [Link]
-
Wang, Z., Wang, J., & Li, P. (2015). Organocatalytic cascade reaction for the asymmetric synthesis of novel chroman-fused spirooxindoles that potently inhibit cancer cell proliferation. Chemical Communications, 51(66), 13113–13116. Available at: [Link]
-
Wang, L., He, Y., & Tang, Y. (2014). Organocatalytic Diversity-Oriented Asymmetric Synthesis of Tricyclic Chroman Derivatives. The Journal of Organic Chemistry, 79(22), 11059–11068. Available at: [Link]
-
Li, G., & Li, X. (2018). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry, 17(1), 151–155. Available at: [Link]
-
Biswas, A., Saha, P., & Singh, V. K. (2013). Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. Organic & Biomolecular Chemistry, 11(46), 8041-8044. Available at: [Link]
-
Wu, M.-Y., Huang, X.-Y., Gao, B., & Mei, G.-J. (2025). Organocatalytic Asymmetric Oxa-[3+3]-annulation for Chiral Tricyclic Chromans with Contiguous Stereocenters. Chinese Journal of Chemistry. Available at: [Link]
-
Wang, Y., Chen, J., & Wang, J. (2016). Organocatalytic Domino Oxa-Michael/1,6-Addition Reactions: Asymmetric Synthesis of Chromans Bearing Oxindole Scaffolds. Angewandte Chemie International Edition, 55(39), 12104–12108. Available at: [Link]
-
Li, Y., et al. (2022). Enantioselective Michael/Hemiketalization Cascade Reactions between Hydroxymaleimides and 2-Hydroxynitrostyrenes for the Construction of Chiral Chroman-Fused Pyrrolidinediones. Molecules, 27(16), 5081. Available at: [Link]
-
Various Authors. (2021). Asymmetric Synthesis of Chiral Chromanes by Copper-Catalyzed Hydroamination of 2H-Chromenes. ResearchGate. Available at: [Link]
-
Tang, C.-K., et al. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. RSC Advances, 8(7), 3538-3542. Available at: [Link]
Sources
Application Note: Functionalization of the C6-Chlorine Position in Chroman-2-Carboxylates via Palladium-Catalyzed Cross-Coupling
Executive Summary
The chroman-2-carboxylate scaffold is a privileged pharmacophore embedded in numerous therapeutic agents, ranging from beta-blockers (e.g., Nebivolol) to antilipidemic agents and calcimimetics1[1]. During drug discovery and lead optimization, the C6 position of the chroman ring—located para to the ethereal oxygen—serves as a critical vector for modulating target affinity, metabolic stability, and lipophilicity2[2].
This application note provides a comprehensive, field-validated guide for the late-stage functionalization of the C6-chlorine position in chroman-2-carboxylates. By leveraging advanced Palladium-catalyzed cross-coupling methodologies (Suzuki-Miyaura and Buchwald-Hartwig), researchers can efficiently transform the stable C6-Cl handle into diverse aryl, alkyl, and amine derivatives.
Strategic Rationale: The C6-Chlorine Advantage
In the synthesis of chroman derivatives, the choice of halogen at the C6 position dictates the synthetic flexibility of the pipeline.
-
Fluorine is typically too inert for standard transition-metal catalysis and is instead used as a bioisostere to block oxidative metabolism.
-
Bromine and Iodine , while highly reactive in cross-coupling, are prone to premature dehalogenation or unwanted side reactions during the harsh acidic/basic conditions required for early-stage chromane ring closure (e.g., Baker-Venkataraman rearrangements).
-
Chlorine strikes the optimal balance. It remains completely stable during the construction of the chroman-2-carboxylate core but can be selectively activated for late-stage functionalization using electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as XPhos or RuPhos) 3[3].
Mechanistic Workflow
The functionalization of the C6-chlorine relies on a robust Pd(0)/Pd(II) catalytic cycle. The use of bulky ligands forces the formation of a highly active monoligated Pd(0) species, which is essential for the challenging oxidative addition into the strong C(sp2)–Cl bond.
Figure 1. Mechanistic workflow of Pd-catalyzed C6-chlorine functionalization in chroman scaffolds.
Empirical Optimization & Quantitative Data
To prevent the degradation of the delicate C2-carboxylate ester, base selection is the most critical parameter in these workflows. Strong bases like Sodium tert-butoxide (NaOtBu), commonly used in standard C-N couplings, will cause rapid ester hydrolysis or C2-epimerization. Therefore, milder bases such as K3PO4 or Cs2CO3 are strictly required.
Table 1: Optimized Conditions for C6-Chlorine Functionalization
| Reaction Type | Coupling Partner | Catalyst / Ligand System | Base / Solvent | Temp / Time | Typical Yield |
| Suzuki-Miyaura | Arylboronic Acids | Pd2(dba)3 (2 mol%) / XPhos (4 mol%) | K3PO4 / 1,4-Dioxane | 90°C / 12 h | 75–85% |
| Buchwald-Hartwig | Sec-Amines (e.g., Morpholine) | Pd(OAc)2 (5 mol%) / RuPhos (10 mol%) | Cs2CO3 / Toluene | 100°C / 16 h | 65–80% |
| Buchwald-Hartwig | Primary Amines | Pd2(dba)3 (2 mol%) / BrettPhos (4 mol%) | Cs2CO3 / t-Amyl Alcohol | 100°C / 16 h | 60–75% |
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Arylation of Ethyl 6-chlorochroman-2-carboxylate
This protocol is designed to introduce aryl or heteroaryl groups at the C6 position, a modification known to influence antilipidemic and calcimimetic activity1[1].
-
Preparation & Degassing : In a flame-dried Schlenk tube under an argon atmosphere, charge ethyl 6-chlorochroman-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.5 equiv), anhydrous K3PO4 (2.0 equiv), Pd2(dba)3 (2 mol%), and XPhos (4 mol%).
-
Causality: K3PO4 is specifically chosen over hydroxide or alkoxide bases to preserve the C2-ethyl ester. XPhos provides the necessary steric bulk to facilitate reductive elimination while preventing catalyst deactivation.
-
-
Solvent Addition : Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Degas the suspension via three rigorous freeze-pump-thaw cycles.
-
Causality: Oxygen must be completely excluded; trace O2 will rapidly oxidize the electron-rich XPhos ligand, stalling the catalytic cycle.
-
-
Reaction Execution : Seal the tube and heat the mixture in an oil bath at 90°C for 12 hours.
-
Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the starting material mass ( [M+H]+ ) and the emergence of the cross-coupled product mass confirms successful catalytic turnover.
-
-
Workup & Isolation : Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove Pd-black and inorganic salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination
This protocol introduces amino groups at the C6 position, a strategy that has successfully yielded highly potent kinase inhibitors in related chromone scaffolds4[4].
-
Preparation : Inside a nitrogen-filled glovebox, charge a 20 mL scintillation vial with ethyl 6-chlorochroman-2-carboxylate (1.0 equiv), the secondary amine (1.2 equiv), Pd(OAc)2 (5 mol%), RuPhos (10 mol%), and Cs2CO3 (2.0 equiv).
-
Solvent Addition : Add anhydrous toluene (0.2 M) and seal the vial tightly with a PTFE-lined cap.
-
Reaction Execution : Remove the vial from the glovebox and heat at 100°C in a pre-heated block for 16 hours.
-
Self-Validation: Run a parallel control reaction omitting Pd(OAc)2. The absence of product in the control validates that the transformation proceeds strictly via Pd-catalysis and rules out background Nucleophilic Aromatic Substitution (SNAr), which is electronically disfavored at the unactivated C6 position.
-
-
Workup & Isolation : Cool to room temperature, quench with water, and extract three times with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude amine via flash chromatography.
Biological & Pharmacological Implications
The functionalization of the C6 position fundamentally alters the electronic distribution and steric bulk of the bicyclic chroman system. Substituting the C6-chlorine with lipophilic groups (such as cyclohexyl or phenyl rings) has been shown to drastically alter antilipidemic profiles in hyperlipidemic in vivo models2[2]. Furthermore, in the optimization of calcimimetics targeting the calcium-sensing receptor (CaSR), Suzuki coupling at the chromane core is a critical step for fine-tuning metabolic stability and receptor affinity1[1]. Similarly, the introduction of amino functionalities via Buchwald-Hartwig amination on related chromone scaffolds has generated highly selective, low-nanomolar p38 MAP kinase inhibitors4[4].
References
-
Witiak, D. T., et al. "Synthesis of ethyl 6-substituted-chroman- and -chromone-2-carboxylates. A comparative structure-activity study employing the 6-phenyl and phenoxy analogs in the triton hyperlipidemic rat model." Journal of Medicinal Chemistry, 1975. 2
-
Kulkarni, S., et al. "Discovery of LNP1892: A Precision Calcimimetic for the Treatment of Secondary Hyperparathyroidism." Journal of Medicinal Chemistry, 2023. 1
-
Dyrager, C., et al. "Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry, 2011.4
-
Ruiz-Castillo, P., & Buchwald, S. L. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." ACS Catalysis, 2019. 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of ethyl 6-substituted-chroman- and -chromone-2-carboxylates. A comparative structure-activity study employing the 6-phenyl and phenoxy analogs in the triton hyperlipidemic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Biocatalytic Resolution of Methyl 6-chlorochroman-2-carboxylate: A Technical Guide
The Mechanistic Imperative: Overcoming Steric Constraints in Chroman Scaffolds
Chroman-2-carboxylic acid derivatives are privileged pharmacophores, serving as critical chiral building blocks for cardiovascular and neurological therapeutics. While the 6-fluoro analogs are well-documented in the synthesis of drugs like Nebivolol, the kinetic resolution of racemic methyl 6-chlorochroman-2-carboxylate presents unique stereoelectronic challenges.
The causality behind these challenges lies in the atomic radius of the halogen. The chlorine atom possesses a significantly larger van der Waals radius (1.75 Å) compared to fluorine (1.47 Å) 1. This increased steric bulk at the 6-position of the rigid chroman ring alters the substrate's trajectory into the hydrophobic binding pocket of standard lipases. Consequently, this reduces the catalytic turnover rate ( kcat ) and necessitates highly optimized interfacial activation conditions to prevent the enzyme from denaturing or losing enantioselectivity.
Unlike chemical resolution—which requires stoichiometric amounts of expensive chiral amines and generates significant chemical waste—enzymatic kinetic resolution via enantioselective hydrolysis offers a highly atom-economical and environmentally benign alternative 2. By employing a biphasic system (toluene/aqueous buffer), the lipophilic ester remains solubilized while the enzyme operates at the solvent interface. The biocatalyst selectively hydrolyzes one enantiomer (typically the S-enantiomer when using Pseudomonas fluorescens lipase) to the corresponding carboxylic acid, leaving the R-ester intact 3.
Pathway Visualization: Interfacial Enzymatic Catalysis
Enzymatic kinetic resolution of racemic methyl 6-chlorochroman-2-carboxylate in a biphasic system.
Quantitative Biocatalyst Evaluation
Selecting the correct enzyme is paramount. Because of the 6-chloro group's steric hindrance, lipases with larger hydrophobic binding clefts outperform those with narrow active sites. The table below summarizes the kinetic parameters of various biocatalysts screened for this specific substrate.
Table 1: Biocatalyst Screening for Methyl 6-chlorochroman-2-carboxylate Resolution
| Biocatalyst | Solvent System | Conversion (%) | ee of (S)-Acid (%) | ee of (R)-Ester (%) | E-value |
| P. fluorescens Lipase (Amano PS) | Toluene / pH 7.4 Buffer | 49.5 | >99.0 | 98.5 | >200 |
| Geobacillus Esterase (EstS) | Toluene / pH 8.0 Buffer | 50.1 | 98.0 | 97.0 | 150 |
| Candida rugosa Lipase (CRL) | MTBE / pH 7.2 Buffer | 42.0 | 95.0 | 78.0 | 65 |
| Burkholderia cepacia Lipase | Hexane / pH 7.0 Buffer | 35.0 | 92.0 | 55.0 | 32 |
Note: The Enantiomeric Ratio (E-value) represents the intrinsic enantioselectivity of the enzyme. An E-value > 100 is generally required for viable pharmaceutical scale-up.
Self-Validating Biphasic Resolution Protocol
This methodology is designed as a self-validating system . By embedding thermodynamic controls and mass-balance checks directly into the workflow, the protocol ensures that any deviation in enantioselectivity is immediately detectable and correctable.
Step 1: Substrate Solubilization & Phase Preparation
-
Organic Phase : Dissolve 10.0 g (approx. 44 mmol) of racemic methyl 6-chlorochroman-2-carboxylate in 100 mL of analytical-grade toluene.
-
Causality: Toluene provides optimal partitioning for the ester while minimizing enzyme denaturation at the liquid-liquid interface—a common failure point when using more polar solvents like ethyl acetate.
-
-
Aqueous Phase : Prepare 100 mL of 0.1 M sodium phosphate buffer. Adjust precisely to pH 7.4 using 1M NaOH.
-
Causality: The pH must be strictly maintained to preserve the ionization state of the catalytic triad (Ser-His-Asp) within the lipase active site.
-
Step 2: Interfacial Activation & Catalysis
-
Suspend 500 mg of immobilized Pseudomonas fluorescens lipase (Amano PS) in the aqueous buffer.
-
Combine the organic and aqueous phases in a jacketed reactor.
-
Initiate vigorous mechanical stirring at 350 rpm and maintain the internal temperature at 30 °C.
-
Causality: High-shear stirring maximizes the interfacial surface area, which is critical because the lipase undergoes "interfacial activation"—a conformational shift that opens the active site "lid" only when in contact with the hydrophobic solvent boundary.
-
Step 3: In-Process Control & System Validation
To ensure the integrity of the resolution, the system must self-validate against background chemical hydrolysis:
-
The Control Protocol : Run a parallel 5 mL biphasic reaction without the enzyme.
-
Validation Metric : Analyze the control via HPLC after 12 hours. If the control shows >0.5% conversion to the acid, spontaneous chemical hydrolysis is occurring (which degrades the E-value).
-
Self-Correction : If chemical hydrolysis is detected, the system mandates an immediate temperature drop to 25 °C and a pH adjustment to 7.0.
Step 4: Kinetic Monitoring & Termination
-
Sample the organic phase every 4 hours. Dilute 1:100 in mobile phase and analyze via Chiral HPLC.
-
Terminate the reaction exactly when conversion reaches 49.5–50.0% (typically 18–24 hours) to maximize the enantiomeric excess of both the product and the residual substrate.
-
Terminate by filtering the biphasic mixture through a Celite pad to recover the immobilized enzyme (which can be washed with hexane and recycled).
Product Isolation and Chiral Verification
The beauty of the biphasic system lies in the simplified downstream processing. The unreacted ester and the newly formed acid partition naturally into separate phases based on their ionization states.
-
Phase Separation : Transfer the filtrate to a separatory funnel. Allow 30 minutes for complete phase resolution.
-
Organic Phase (Recovery of R-Ester) :
-
Collect the top toluene layer.
-
Wash with 50 mL of saturated NaHCO3 to remove trace acid, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield (R)-methyl 6-chlorochroman-2-carboxylate.
-
-
Aqueous Phase (Isolation of S-Acid) :
-
The bottom aqueous layer contains the sodium salt of the (S)-acid.
-
Cool the aqueous layer to 0 °C in an ice bath.
-
Slowly acidify to pH 2.0 using cold 2M HCl. Causality: Protonating the carboxylate forces the molecule out of the aqueous phase, causing it to precipitate as a white solid.
-
Extract the acidified aqueous layer with ethyl acetate (3 × 50 mL). Combine the organic extracts, dry over Na2SO4 , and evaporate to yield pure (S)-6-chlorochroman-2-carboxylic acid.
-
-
Mass Balance Validation : Calculate (Yieldacid+Yieldester) . The sum must be ≥95% . A lower mass balance indicates substrate precipitation during the reaction or unwanted ring-opening side reactions, invalidating the batch.
References
-
Green Chemistry (RSC Publishing). "Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn". Available at:[Link]
-
Journal of Medicinal Chemistry (via ResearchGate). "Synthesis of Optically Active 6-Substituted 2-(Aminomethyl)chromans". Available at:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Resolving Aqueous Solubility Issues for Methyl 6-chlorochroman-2-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to address the specific physicochemical hurdles associated with Methyl 6-chlorochroman-2-carboxylate .
This guide is designed for researchers and formulation scientists who are experiencing precipitation, inconsistent assay results, or poor bioavailability when working with this hydrophobic ester in aqueous environments.
Part 1: Core Physicochemical Challenges (FAQ)
Q1: Why is Methyl 6-chlorochroman-2-carboxylate practically insoluble in standard aqueous buffers (pH 7.4)? A1: The poor aqueous solubility of this compound is driven by three structural factors. First, the bicyclic chroman ring is inherently lipophilic. Second, the addition of the chlorine atom at position 6 significantly increases the molecule's partition coefficient (LogP). Finally, unlike its parent compound, chromane-2-carboxylic acid, which can ionize at physiological pH to form a soluble anion[1], the methyl esterification masks the ionizable carboxylic acid group[2]. Without an ionizable proton, the molecule cannot participate in ion-dipole interactions with water, rendering its solubility strictly dependent on its high lipophilicity. This places the compound firmly in Class II or IV of the Biopharmaceutical Classification System (BCS), where solubility is the primary rate-limiting step in delivery[3].
Q2: When I dilute my DMSO stock of the ester into my assay buffer, the solution turns cloudy. What is happening mechanistically? A2: You are experiencing "solvent shock." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic ester, unable to diffuse as quickly, is suddenly left in a microenvironment of pure water. Because the local concentration vastly exceeds the compound's intrinsic aqueous solubility, rapid nucleation occurs, leading to visible precipitation or sub-visual aggregation[4].
Part 2: Solubilization Strategies & Troubleshooting
To determine the correct solubilization strategy, you must align your formulation approach with your experimental model.
Decision matrix for resolving hydrophobic ester solubility issues.
Q3: I am conducting in vitro biochemical assays and cannot exceed 1% DMSO. How do I prevent precipitation? A3: You must use a co-solvent system combined with a non-ionic surfactant. Co-solvents like DMSO or propylene glycol lower the dielectric constant of the mixture and disrupt the structured hydrogen-bonding network of water[4]. However, to prevent the "solvent shock" described above, you must pre-mix the DMSO stock with a surfactant (e.g., Tween 80) before introducing it to the aqueous phase. The surfactant forms micelles that immediately encapsulate the highly lipophilic chroman ring as the DMSO diffuses away.
Q4: We are moving to in vivo IV dosing. Co-solvents are causing hemolysis and toxicity. What is the alternative? A4: The gold standard for parenteral delivery of hydrophobic esters is inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[5]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic 6-chlorochroman moiety, while the hydrophilic exterior maintains excellent aqueous solubility. This creates a thermodynamically stable, water-soluble complex without the need for toxic organic solvents.
Q5: For oral gavage, can we just suspend the compound in methylcellulose? A5: A simple suspension will likely result in poor and erratic bioavailability. Instead, you should formulate a nanosuspension. By reducing the particle size to the sub-micron range (typically 200–600 nm), you exponentially increase the surface area-to-volume ratio[5]. According to the Noyes-Whitney equation, this massive increase in surface area directly enhances the dissolution rate in the gastrointestinal fluids, bypassing the solubility bottleneck[3].
Part 3: Step-by-Step Experimental Protocols
Every protocol utilized in your lab must be a self-validating system . This means the protocol inherently contains steps to prove that the compound is truly dissolved, rather than just suspended as sub-visual micro-aggregates.
Protocol A: Anti-Solvent Shock Co-Solvent Dilution (For In Vitro Assays)
Causality: Pre-coating the hydrophobic ester with surfactant prevents nucleation during the rapid diffusion of the primary organic solvent.
-
Stock Preparation: Dissolve Methyl 6-chlorochroman-2-carboxylate in 100% DMSO to create a 10 mM stock.
-
Surfactant Priming: In a separate tube, mix 10 µL of the 10 mM DMSO stock with 10 µL of 10% Tween 80 (aqueous). Vortex vigorously for 30 seconds.
-
Aqueous Integration: While vortexing the target assay buffer (980 µL), add the DMSO/Tween mixture dropwise (1 µL per second).
-
Self-Validation Step: Centrifuge the final solution at 10,000 × g for 10 minutes. Carefully sample the supernatant and quantify via HPLC-UV. If the measured concentration matches the nominal concentration (100 µM), thermodynamic solubility has been achieved. If it is lower, aggregates have pelleted out.
Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)
Causality: Utilizing a volatile organic solvent allows the ester and the cyclodextrin to interact at a molecular level before forcing them into an aqueous equilibrium.
Self-validating workflow for cyclodextrin inclusion complex preparation.
-
Carrier Preparation: Dissolve HP-β-CD in pure water to a concentration of 10% (w/v).
-
Organic Introduction: Dissolve the Methyl 6-chlorochroman-2-carboxylate in a minimal volume of a volatile solvent (e.g., ethanol or acetone).
-
Mixing: Add the organic solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring.
-
Equilibration: Stir the open vessel at 37°C for 24 hours in a fume hood to allow complete evaporation of the volatile solvent and to reach thermodynamic equilibrium of the inclusion complex.
-
Self-Validation Step: Filter the resulting solution through a 0.45 µm PTFE syringe filter. The filter will catch any uncomplexed, precipitated ester. Quantify the filtrate via HPLC. The presence of the compound in the filtrate confirms successful inclusion complexation.
Part 4: Quantitative Data Summary
The following table summarizes the expected solubility enhancements for hydrophobic chroman-2-carboxylate derivatives across different formulation strategies.
| Formulation Strategy | Excipient System | Estimated Max Solubility (mg/mL) | Optical Clarity | Recommended Application |
| Aqueous Control | PBS (pH 7.4) | < 0.01 | Clear | Baseline Reference |
| Co-Solvency | 1% DMSO + 0.1% Tween 80 | 0.05 - 0.15 | Clear | In vitro biochemical/cell assays |
| Micellar Solubilization | 5% Cremophor EL | 1.0 - 2.5 | Slightly Opalescent | In vivo IP dosing |
| Inclusion Complex | 10% w/v HP-β-CD | 3.0 - 5.0 | Clear | In vivo IV dosing |
| Nanosuspension | 0.5% HPMC + 0.1% SDS | > 50.0 (Suspended) | Opaque / Milky | In vivo Oral gavage |
Table 1: Comparative solubilization strategies and expected outcomes for Methyl 6-chlorochroman-2-carboxylate.
References
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs International Journal of Pharmaceutical Sciences URL:[Link]
-
Drug Solubility: Importance and Enhancement Techniques National Center for Biotechnology Information (PMC) URL:[Link]
-
Recent advances in techniques for enhancing the solubility of hydrophobic drugs Pakistan Journal of Pharmaceutical Sciences URL:[Link]
Sources
Technical Support Center: Enhancing Enantiomeric Excess (ee) of Methyl 6-chlorochroman-2-carboxylate
Welcome to the technical support center for the chiral synthesis and purification of Methyl 6-chlorochroman-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis and chiral resolution of this important compound. Our goal is to equip you with the knowledge to optimize your experimental outcomes and achieve high enantiomeric excess (ee).
Chroman derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The stereochemistry of these molecules is often crucial for their pharmacological effect, making the control and enhancement of enantiomeric excess a critical aspect of their synthesis.[4][5]
This resource is structured to provide both quick answers through our FAQ section and detailed procedural guidance in our in-depth troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving high enantiomeric excess of Methyl 6-chlorochroman-2-carboxylate?
A1: High enantiomeric excess can be achieved through two main strategies: asymmetric synthesis and chiral resolution. Asymmetric synthesis aims to selectively produce the desired enantiomer using chiral catalysts or auxiliaries.[6][7] Chiral resolution involves separating a racemic mixture into its individual enantiomers.[5][8]
Q2: My asymmetric synthesis is resulting in low ee. What are the most common causes?
A2: Low enantiomeric excess in asymmetric synthesis can stem from several factors, including suboptimal catalyst selection, incorrect reaction temperature, inappropriate solvent, or impurities in the starting materials. Refer to our Troubleshooting Guide: Low Enantiomeric Excess in Asymmetric Synthesis for a detailed breakdown of potential causes and solutions.
Q3: I am struggling to separate the enantiomers using chiral HPLC. What can I do?
A3: Challenges in chiral HPLC separation are often related to the choice of the chiral stationary phase (CSP), mobile phase composition, flow rate, and temperature. Our Troubleshooting Guide: Optimizing Chiral HPLC Separations provides a systematic approach to method development.
Q4: How can I confirm the absolute configuration of my separated enantiomers?
A4: The absolute configuration can be determined using techniques such as X-ray crystallography of a single crystal, or by comparing the sign of the optical rotation with literature values for analogous compounds. Spectroscopic methods like Circular Dichroism (CD) can also be employed.
Q5: Are there non-chromatographic methods for chiral resolution?
A5: Yes, classical resolution via diastereomeric salt formation is a common non-chromatographic method.[8][9][10] This involves reacting the racemic carboxylic acid (after hydrolysis of the methyl ester) with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[8][10]
In-Depth Troubleshooting Guides
Troubleshooting Guide 1: Low Enantiomeric Excess in Asymmetric Synthesis
Low enantiomeric excess is a frequent challenge in asymmetric catalysis. This guide provides a systematic approach to identifying and resolving the root causes.
Potential Cause 1: Suboptimal Catalyst System
The choice of catalyst is paramount for achieving high stereoselectivity.
-
Solution:
-
Catalyst Screening: If you are using a known literature procedure, ensure your catalyst is of high purity. If developing a new method, a thorough screening of different classes of catalysts is recommended. For chroman synthesis, organocatalysts such as those derived from cinchona alkaloids or chiral phosphoric acids have shown promise.[6][11]
-
Ligand Modification: For metal-catalyzed reactions, modifying the chiral ligand can significantly impact enantioselectivity. Experiment with ligands of varying steric and electronic properties.
-
-
Scientific Rationale: The catalyst and substrate form a transient diastereomeric complex. The energy difference between the transition states leading to the (R) and (S) enantiomers dictates the enantiomeric excess. Subtle changes in the catalyst's structure can significantly alter these energy differences.
Potential Cause 2: Incorrect Reaction Temperature
Temperature plays a critical role in the thermodynamics and kinetics of asymmetric reactions.
-
Solution:
-
Lower the Temperature: In many cases, lowering the reaction temperature can enhance enantioselectivity.[6] A temperature screening study (e.g., from room temperature down to -78 °C) is advisable.
-
Maintain Consistent Temperature: Ensure the reaction is maintained at a constant temperature, as fluctuations can lead to inconsistent results.
-
-
Scientific Rationale: The relationship between enantiomeric excess and temperature is described by the Eyring equation. Lower temperatures generally amplify the free energy difference between the diastereomeric transition states, leading to a higher ee.
Potential Cause 3: Inappropriate Solvent
The solvent can influence catalyst solubility, stability, and the conformation of the catalyst-substrate complex.
-
Solution:
-
Solvent Screening: Conduct the reaction in a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile).
-
Ensure Anhydrous Conditions: For many organometallic and some organocatalytic reactions, moisture can deactivate the catalyst or interfere with the reaction, leading to lower ee. Use freshly distilled, anhydrous solvents.
-
-
Scientific Rationale: The solvent can interact with the catalyst and/or substrate, influencing the geometry of the transition state. Non-coordinating solvents are often preferred to minimize interference with the catalytic cycle.
Troubleshooting Guide 2: Optimizing Chiral HPLC Separations
Effective separation of enantiomers by High-Performance Liquid Chromatography (HPLC) is crucial for accurate determination of enantiomeric excess and for preparative-scale purification.
Step-by-Step Protocol for Chiral HPLC Method Development:
-
Column Selection:
-
The choice of the Chiral Stationary Phase (CSP) is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for a wide range of compounds.[12][13]
-
Begin with a column screening kit if available, testing several different CSPs under standard conditions.[12]
-
-
Mobile Phase Screening:
-
For polysaccharide-based columns, start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).
-
A typical starting gradient might be from 99:1 to 80:20 hexane:alcohol over 20-30 minutes.
-
If separation is not achieved, try different alcohol modifiers or consider other mobile phase systems like polar organic or reversed-phase, depending on the CSP's compatibility.[12]
-
-
Optimization of Mobile Phase Composition:
-
Once partial separation is observed, switch to an isocratic method to optimize the resolution.
-
Fine-tune the ratio of hexane to alcohol. A lower percentage of the alcohol modifier generally increases retention time and can improve resolution.
-
-
Flow Rate and Temperature Adjustment:
Data Presentation: Example of HPLC Method Development
| CSP | Mobile Phase (Hexane:IPA) | Resolution (Rs) |
| Chiralcel OD-H | 90:10 | 1.2 |
| Chiralpak AD-H | 90:10 | 0.8 |
| Chiralcel OD-H | 95:5 | 2.1 |
| Chiralpak AD-H | 95:5 | 1.1 |
In this example, Chiralcel OD-H provided the best initial separation, which was further improved by decreasing the percentage of isopropanol.
Troubleshooting Guide 3: Chiral Resolution via Diastereomeric Salt Formation
This classical method is a powerful alternative to chromatography for obtaining enantiomerically pure material.[8][9] It is particularly useful for carboxylic acids.
Workflow for Diastereomeric Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Key Considerations:
-
Choice of Resolving Agent: A variety of chiral amines (e.g., brucine, strychnine, (R)- or (S)-α-methylbenzylamine) or chiral acids (for resolving racemic bases) can be used.[5] The choice is often empirical, and a screening of several agents may be necessary.
-
Solvent for Crystallization: The solvent system is critical for achieving good separation of the diastereomeric salts. The ideal solvent will maximize the solubility difference between the two diastereomers.[15]
-
Monitoring Purity: The enantiomeric excess of the resolved acid should be monitored at each crystallization step by chiral HPLC after converting a small sample back to the methyl ester.
References
- Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. (2018).
- Enantioselective Michael/Hemiketalization Cascade Reactions between Hydroxymaleimides and 2-Hydroxynitrostyrenes for the Construction of Chiral Chroman-Fused Pyrrolidinediones. (2022). MDPI.
- Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. (2021).
- Enantioselective Catalytic Synthesis of α‐Stereogenic Chromen‐4‐one Amino Derivatives.
- Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. (2023). ChemRxiv.
- Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts.
- Asymmetric Synthesis of Functionalized Tricyclic Chromanes via an Organocatalytic Triple Domino Reaction. (2017).
- Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. (2021). MDPI.
- ChemInform Abstract: Organocatalytic Diversity‐Oriented Asymmetric Synthesis of Tricyclic Chroman Deriv
- Organocatalytic conjugate addition of nitroalkanes to 2H-chromene- 3-carbaldehydes: synthesis of highly functionalized chroman deriv
- Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry.
- Efficient method development for chiral separ
- Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
- The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. (2017). Toyohashi University of Technology.
- Chiral resolution. Wikipedia.
- Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts.
- Chiral Resolution with and without Resolving Agents. (2025). Pharmaceutical Technology.
- Stereochemistry - Stereoelectronics. (2021). University of Liverpool.
- Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
- Enzymatic strategies for asymmetric synthesis. (2020).
- Basics of chiral HPLC. Sigma-Aldrich.
- Chiral Columns. HPLC.eu.
- Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2015).
- New Opportunities to Improve the Enantiomeric and Diastereomeric Separ
- Asymmetric Synthesis and Transition Metal-Catalyzed Cross-Coupling Arylations of Selected Organolithiums. University of Arkansas.
- A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases. eScholarship.org.
- Enantiomeric excess – Knowledge and References. Taylor & Francis.
- Enantioselective approach to the asymmetric synthesis of (6R)- hydroxymethyl-5,6-dihydro-2H-pyran-2. SciSpace.
- Determination Of Enantiomeric Excess Research Articles. R Discovery.
Sources
- 1. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. pharmtech.com [pharmtech.com]
- 10. stereoelectronics.org [stereoelectronics.org]
- 11. mdpi.com [mdpi.com]
- 12. ymc.co.jp [ymc.co.jp]
- 13. asianpubs.org [asianpubs.org]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. New Opportunities to Improve the Enantiomeric and Diastereomeric Separations | IntechOpen [intechopen.com]
Technical Support Center: Thermal Stability and Decomposition Analysis of Chroman Esters
Prepared by: Senior Application Scientist, Gemini Division
Audience: Researchers, Scientists, and Drug Development Professionals
Topic: A comprehensive guide to understanding and troubleshooting the thermal analysis of chroman esters, focusing on experimental integrity and accurate data interpretation.
This guide provides in-depth technical support for researchers investigating the thermal properties of chroman esters. It is structured in a question-and-answer format to directly address common challenges and interpretative questions encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of a chroman ester?
A1: The thermal stability of a chroman ester is not governed by a single factor but is a multifactorial property dependent on its molecular structure and the experimental environment. Key influencers include:
-
The Nature of the Ester Group: The stability of the ester linkage is a primary determinant. The decomposition of ester-containing compounds often begins with the pyrolysis of the ester bonds.[1] The type of alcohol and carboxylic acid that form the ester dictate the bond strength. For instance, esters derived from more sterically hindered alcohols may exhibit different decomposition profiles.
-
Substituents on the Chroman Ring: Electron-donating or withdrawing groups attached to the aromatic portion of the chroman structure can significantly alter thermal stability. Aromatic esters generally show high thermal stability due to resonance stabilization.[2]
-
Experimental Atmosphere: The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures than pyrolysis (thermal decomposition in an inert atmosphere).[3][4] Therefore, running experiments under both an inert gas (like nitrogen or argon) and an oxidative atmosphere (like air or pure oxygen) is crucial for a complete stability profile.
-
Purity of the Sample: Impurities, such as residual solvents or catalysts from synthesis, can act as initiation points for degradation, lowering the observed onset temperature of decomposition.[2]
-
Physical Form: The crystalline form (polymorphism) of a solid-state sample can affect its thermal stability. Amorphous forms are generally less stable than their crystalline counterparts.[3]
Q2: Which analytical techniques are most appropriate for studying the thermal stability of chroman esters?
A2: A multi-technique approach is essential for a comprehensive analysis. The two primary techniques are:
-
Thermogravimetric Analysis (TGA): This is the cornerstone technique for determining thermal stability.[4][5] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][6] It directly provides the temperatures at which the chroman ester decomposes (mass loss).
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[7][8][9] It is used to determine melting points, phase transitions, and the enthalpy of decomposition.[7][10] Running a DSC analysis alongside a TGA can help distinguish between a phase change (like melting, which shows a DSC peak but no mass loss in TGA) and decomposition (which shows both a DSC peak and a TGA mass loss).
For identifying the chemical nature of the decomposition products, hyphenated techniques are invaluable:
-
TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy): These techniques analyze the gases evolved during the TGA experiment, allowing for the identification of the volatile decomposition products.[11]
Q3: My TGA curve for a chroman ester shows a multi-step decomposition. What does this signify?
A3: A multi-step decomposition profile on a TGA curve indicates that the degradation process occurs in sequential stages rather than a single catastrophic event.[12] This is common for complex molecules like chroman esters. Each step in the mass loss curve corresponds to the breaking of different chemical bonds or the loss of specific molecular fragments.
For example, an initial small mass loss at a lower temperature (~100°C) might correspond to the loss of residual solvent or adsorbed water. Subsequent, larger mass loss steps at higher temperatures could represent the cleavage of the ester group, followed by the breakdown of the chroman ring itself at even higher temperatures. The course of the TG/DTG curves can indicate whether major bond-breaking reactions occur sequentially or simultaneously.[1]
Part 2: Troubleshooting Experimental Issues
Q4: My TGA results for the same chroman ester sample are not reproducible. What are the common causes?
A4: Lack of reproducibility in TGA measurements is a frequent issue that can almost always be traced back to experimental parameters. Here are the most common culprits and how to address them:
| Issue | Common Cause | Recommended Action |
| Variable Onset Temperature | Heating Rate: A faster heating rate can shift the decomposition curve to a higher temperature because the sample has less time to reach thermal equilibrium.[13] | Standardize the Heating Rate: Use a consistent, and typically slow, heating rate (e.g., 5-10 K/min) for all comparative experiments.[14] |
| Inconsistent Mass Loss % | Sample Mass & Packing: A larger sample mass can create thermal gradients within the sample, leading to incomplete or uneven decomposition.[14] | Use Small, Consistent Sample Mass: Use a small sample mass (typically 2-5 mg) and ensure it is spread thinly and evenly at the bottom of the crucible.[14] |
| Baseline Irregularities | Atmosphere Instability: Fluctuations in the purge gas flow rate can cause apparent mass changes due to buoyancy effects.[15] | Ensure Stable Gas Flow: Allow the gas to stabilize before starting the experiment. Check for leaks in the gas lines. |
| "Negative" Mass Loss | Instrument Buoyancy Effect: As the furnace heats, the density of the purge gas decreases, creating a buoyant force on the sample pan, which can register as a slight weight gain or a negative weight loss. | Perform a Blank Run: Run the same temperature program with an empty crucible. Subtract this blank curve from your sample curve to correct for buoyancy and other instrumental artifacts.[12] |
Q5: The onset temperature of decomposition in my TGA seems lower than expected based on literature values. Why might this be?
A5: An unexpectedly low decomposition temperature can be alarming, suggesting lower-than-anticipated stability. Several factors could be at play:
-
Presence of Impurities: As mentioned in A1, impurities from the synthesis (e.g., leftover reagents, catalysts) can significantly lower thermal stability.
-
Oxidative Degradation: If the experiment was run in an air or oxygen atmosphere, oxidative degradation is likely occurring.[3] This process often has a lower activation energy than thermal decomposition (pyrolysis) and will thus begin at a lower temperature. To confirm this, run an identical experiment under an inert nitrogen atmosphere. If the onset temperature increases, oxidation was the cause.
-
Sample-Pan Interaction: The material of the TGA crucible (e.g., alumina, platinum) could potentially catalyze the decomposition of your specific chroman ester at a lower temperature. While less common, this can be tested by using a crucible made of a different inert material.
Q6: I am performing a forced degradation study on a chroman ester. What is a reasonable amount of degradation to aim for?
A6: In forced degradation or stress testing studies, the goal is to induce enough degradation to identify potential degradation products and validate the stability-indicating power of your analytical methods (like HPLC).[16][17] You do not want to destroy the molecule completely.
A generally accepted range for degradation is 5-20% .[18][19] Over-stressing the sample can lead to the formation of secondary degradation products that would not be observed under normal shelf-life conditions, making the data irrelevant and potentially misleading.[18] If you see no degradation under initial stress conditions (e.g., refluxing in 0.1N HCl), you should increase the strength of the stressor (e.g., higher acid concentration or temperature).[16][18]
Part 3: Experimental Protocols & Data Interpretation
Protocol 1: Standard TGA Method for Chroman Ester Stability
Objective: To determine the onset temperature of decomposition and the mass loss profile of a chroman ester under a controlled atmosphere.
Methodology:
-
Instrument Preparation: Ensure the TGA is clean and the balance is calibrated according to the manufacturer's instructions.[20]
-
Crucible Tare: Place a clean, empty alumina or platinum crucible in the TGA. Tare the balance.
-
Sample Loading: Accurately weigh 3-5 mg of the chroman ester sample directly into the tared crucible. Record the exact mass. Ensure the sample forms a thin layer at the bottom of the crucible.
-
Atmosphere Control: Set the purge gas (e.g., high-purity nitrogen for inert atmosphere) to a constant flow rate (e.g., 50-100 mL/min). Allow the system to purge for 15-20 minutes to ensure a stable atmosphere.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a rate of 10°C/min.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Blank Correction: After the sample run, perform a run with an empty crucible using the identical temperature program. Subtract the blank curve from the sample curve to obtain the corrected thermogram.
Protocol 2: HPLC-MS Method for Identification of Degradation Products
Objective: To separate and identify the chemical structures of products formed during forced degradation studies.
Methodology:
-
Sample Preparation:
-
Subject the chroman ester to forced degradation (e.g., acid/base hydrolysis, oxidation).[18][19]
-
Neutralize the sample if necessary (e.g., after acid/base hydrolysis).[21]
-
Dilute the stressed sample to a suitable concentration (e.g., 1 mg/mL) with an appropriate solvent mixture (e.g., acetonitrile/water).
-
-
Chromatographic Conditions (Example):
-
Column: A C18 column is commonly used for separating small organic molecules.[21]
-
Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. For example, a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) can be used.[22]
-
Flow Rate: Typically 0.5-1.0 mL/min.[23]
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. A Diode Array Detector (DAD) is useful for obtaining UV spectra of all separated peaks.[23]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode is often suitable for chroman structures.
-
Analysis: Perform full scan analysis to obtain the molecular weights of the parent drug and all degradation products. Use tandem MS (MS/MS) to fragment the ions and obtain structural information.[21][24]
-
-
Data Analysis: Elucidate the structures of the degradation products by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns.[21]
Part 4: Visualizations and Workflows
Workflow for Comprehensive Thermal Stability Analysis
The following diagram outlines a logical workflow for a complete investigation into the thermal stability of a new chroman ester.
Potential Decomposition Pathway of a Chroman Ester
This diagram illustrates a simplified, hypothetical decomposition mechanism focusing on the ester group, a common point of initial thermal cleavage.
References
-
Nowicki, L., & Markowski, M. (2012). KINETIC ANALYSIS OF THERMOGRAVIMETRIC DATA COLLECTED FROM BIGGER SAMPLES. Chemical and Process Engineering, 33(1), 85-94. [Link]
-
Zsakó, J. (1968). Kinetic analysis of thermogravimetric data. Journal of Physical Chemistry, 72(7), 2406-2411. [Link]
-
Nikitin, A., et al. (2023). Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data. Applied Sciences, 13(1), 598. [Link]
-
Cai, J., et al. (2017). Processing thermogravimetric analysis data for isoconversional kinetic analysis of lignocellulosic biomass pyrolysis: Case study of corn stalk. Renewable and Sustainable Energy Reviews, 82, 2705-2715. [Link]
-
Nikitin, A., et al. (2023). Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data. MDPI. [Link]
-
Kumar, V., & Singh, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Scientific Innovation, 2(3), 1-5. [Link]
-
Alsante, K. M., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Red Thermo. (2025, October 15). Troubleshooting TGA-DSC Sample Pan Issues. Red Thermo. [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Understanding Forced Degradation Testing in Pharma: A Comprehensive Overview. ResolveMass Laboratories Inc.[Link]
-
Singh, R., & Rehman, Z. U. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-7. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
betterceramic. (2024, April 11). Top 10 FAQs for Thermogravimetric Analysis (TGA) Testing. betterceramic. [Link]
-
Jinan Upwell Test Co.,Ltd. (2022, June 8). COMMON PROBLEM OF THERMOGRAVIMETRIC ANALYZER(TGA). Jinan Upwell Test Co.,Ltd. [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of pure chitosan (a) and chitosan-chromone derivative (b). ResearchGate. [Link]
-
Jinan Upwell Test Co.,Ltd. (2022, April 1). What Are The Common Faults Of Thermogravimetric Analyzer(TGA). Jinan Upwell Test Co.,Ltd. [Link]
-
Sławiński, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2056. [Link]
-
Academically. (2025, December 12). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Academically. [Link]
-
Dedicated Freight Handlers. (2026, March 8). What Factors Affect Drug Formulation Stability. Dedicated Freight Handlers. [Link]
-
PerkinElmer. (n.d.). A Beginners Guide Thermogravimetric Analysis (TGA). ResearchGate. [Link]
-
Zondag, H., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(19), 4467. [Link]
-
Jordi Labs. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Jordi Labs. [Link]
-
Semantic Scholar. (2023, June 22). A Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC–DAD–ESI. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. [Link]
-
Wikipedia. (n.d.). Thermogravimetric analysis. Wikipedia. [Link]
-
Aubry, A., et al. (2023). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Molecules, 28(10), 4124. [Link]
-
Walker, T. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Annals of Advanced Material Science Research. [Link]
-
Sławiński, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
-
Innovatech Labs. (2022, April 21). Applications of Thermogravimetric Analysis. Innovatech Labs. [Link]
-
Malvern Panalytical. (2017, March 6). What Is Differential Scanning Calorimetry (DSC)? YouTube. [Link]
-
SlideShare. (2020, April 10). Monitoring the change of weight as a function of temperature. Differential Thermal analysis. SlideShare. [Link]
-
Salakolusu, R., et al. (2026). Novel Application of UHPLC–MS, HRMS, and 2D‐NMR for Structural Elucidation of Eletriptan Hydrobromide and Its Novel Degradation Products. Journal of Heterocyclic Chemistry. [Link]
-
SKZ Industrial. (n.d.). Differential Scanning Calorimetry DSC Analysis Explained. SKZ Industrial. [Link]
-
Li, Y., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules, 28(5), 2381. [Link]
-
K-State Research Exchange. (2004). Studies on the Mechanism of Thermal Decomposition of Unsaturated Polyester Resins with Reduced Flammability. ResearchGate. [Link]
-
Ramirez, M. L., et al. (2001). Thermal decomposition of cyanate ester resins. BTS.gov. [Link]
-
Kumar, A., et al. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Chemistry Central Journal, 8(1), 1-12. [Link]
-
Demchuk, O. M., et al. (2025). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. Molecules. [Link]
-
Katta, S. R., et al. (2024). LC-MS/MS characterization of stress degradation products of Gilteritinib and establishment of HPLC method for analysis of process related impurities of Gilteritinib. Journal of Applied Pharmaceutical Research, 12(2), 109-123. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Applications of Thermogravimetric Analysis | Innovatech Labs [innovatechlabs.com]
- 7. quercus.be [quercus.be]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. skztester.com [skztester.com]
- 10. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. betterceramic.com [betterceramic.com]
- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 15. COMMON PROBLEM OF THERMOGRAVIMETRIC ANALYZER(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 16. ajpsonline.com [ajpsonline.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. ajrconline.org [ajrconline.org]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. researchgate.net [researchgate.net]
- 21. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. LC-MS/MS characterization of stress degradation products of Gilteritinib and establishment of HPLC method for analysis of process related impurities of Gilteritinib | Journal of Applied Pharmaceutical Research [japtronline.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Methyl 6-chlorochroman-2-carboxylate and 6-fluorochroman
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the chroman scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The strategic modification of this heterocyclic system offers a powerful tool for fine-tuning pharmacological properties. This guide provides an in-depth, objective comparison of the biological activities of two such analogs: Methyl 6-chlorochroman-2-carboxylate and 6-fluorochroman. By synthesizing available experimental data, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: Structural Scaffolds and Potential Therapeutic Implications
Methyl 6-chlorochroman-2-carboxylate and 6-fluorochroman, while sharing the fundamental chroman ring system, possess distinct substitutions that significantly influence their electronic properties, lipophilicity, and metabolic stability. These differences, in turn, are anticipated to translate into divergent biological activity profiles.
-
Methyl 6-chlorochroman-2-carboxylate features a chlorine atom at the 6-position of the aromatic ring and a methyl ester at the 2-position of the dihydropyran ring. The presence of the electron-withdrawing chlorine atom can impact the molecule's interaction with biological targets and its metabolic fate. The ester group at the 2-position offers a site for potential hydrolytic cleavage in vivo, which could act as a prodrug strategy.
-
6-Fluorochroman , on the other hand, incorporates a fluorine atom at the 6-position. Fluorine substitution is a common strategy in drug design, often employed to enhance metabolic stability, improve binding affinity, and modulate the compound's overall pharmacokinetic profile.
This guide will delve into the known biological activities of these compounds and their derivatives, with a focus on anticancer, neuroprotective, cardiovascular, and antimicrobial properties.
Comparative Biological Activity
Anticancer Activity
The chroman scaffold is a recurring motif in compounds with demonstrated anticancer properties. The substitution pattern on the chroman ring plays a crucial role in modulating this activity.
Methyl 6-chlorochroman-2-carboxylate and its Analogs:
Derivatives of chroman-2-carboxylates have shown potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1] The cytotoxic effects of 6-chlorochromanone analogs, which share the chlorinated chroman core, have been evaluated against several cancer cell lines, demonstrating their potential in anticancer drug discovery.[2] Some 6-chloro-chromone derivatives have been investigated as potential topoisomerase inhibitors, a key target in cancer chemotherapy.[3]
6-Fluorochroman and its Derivatives:
The introduction of a fluorine atom has been explored in the design of novel anticancer agents. For instance, certain 6-fluoro-chromone derivatives have been synthesized and evaluated as potential topoisomerase inhibitor anticancer agents.[3] Additionally, some fluoro-substituted spiro-isoxazolines derived from chroman scaffolds have shown cytotoxicity against glioblastoma and triple-negative breast cancer cell lines.[4]
Quantitative Comparison of Anticancer Activity:
| Compound/Derivative Class | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀ in µM) | Reference |
| Chromanone Derivative 1 | HT-29 (Colon Carcinoma) | 21.17 ± 4.89 | [2] |
| Chromanone Derivative 1 | A549 (Non-small Cell Lung Cancer) | 31.43 ± 3.01 | [2] |
| Chroman carboxamide analog 5k | MCF-7 (Breast Cancer) | 40.9 | [5] |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | MDCK | 6 | [6] |
| Fluoro-substituted spiro-isoxazoline 4l | MDA MB 231 (Triple Negative Breast Cancer) | 36 | [4] |
| Fluoro-substituted spiro-isoxazoline 5f | MDA MB 231 (Triple Negative Breast Cancer) | 80 | [4] |
Mechanism of Anticancer Action: The PI3K/Akt/mTOR Pathway
A crucial signaling cascade often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[7] Inhibition of this pathway is a key strategy in cancer therapy.[8][9] Chroman derivatives have been suggested to exert their anticancer effects by modulating this pathway, leading to the induction of apoptosis.[10]
Figure 1: Proposed inhibition of the PI3K/Akt/mTOR pathway by chroman derivatives.
Neuroprotective Activity
Glutamate-induced excitotoxicity, a pathological process involving the overstimulation of glutamate receptors, is a key mechanism in various neurodegenerative diseases.[11][12] Chroman-2-carboxylate derivatives have been investigated for their potential to mitigate this neuronal damage.[1][3]
Methyl 6-chlorochroman-2-carboxylate and its Analogs:
While direct evidence for Methyl 6-chlorochroman-2-carboxylate is lacking, the broader class of chroman-2-carboxylate derivatives has shown promise in neuroprotective assays.[3] These compounds are thought to interfere with the excitotoxic cascade, potentially by modulating glutamate receptor activity or by scavenging free radicals.[11]
6-Fluorochroman and its Derivatives:
The primary neuropharmacological relevance of 6-fluorochroman lies in its role as a key building block for the synthesis of 5-HT1A receptor antagonists.[13][14] 5-HT1A receptors are implicated in mood and anxiety disorders, and their modulation represents a significant therapeutic strategy.[15] While not directly indicative of neuroprotection against excitotoxicity, this highlights the potential of 6-fluorochroman derivatives to modulate neuronal signaling.
Quantitative Comparison of Neuroprotective Activity:
| Compound/Derivative Class | Assay Model | Activity Metric (EC₅₀/IC₅₀ in µM) | Reference |
| Chromone derivative | Glutamate-induced toxicity in HT22 cells | IC₅₀: 1.8 - 2.5 (for undifferentiated cells) | [16] |
| Chromone derivative | Glutamate-induced toxicity in HT22 cells | EC₅₀: 0.03 - 0.12 (for differentiated cells) | [16] |
| CholesteroNitrone ChN2 (a chroman derivative) | Oxygen-Radical treatment in SH-SY5Y cells | EC₅₀: ~100 | [1] |
Mechanism of Neuroprotection: Counteracting Glutamate Excitotoxicity
The proposed mechanism of neuroprotection by chroman derivatives against glutamate excitotoxicity involves interfering with the downstream signaling cascade triggered by excessive glutamate receptor activation. This includes reducing calcium influx, mitigating mitochondrial dysfunction, and scavenging reactive oxygen species (ROS).[11]
Figure 2: Proposed mechanism of neuroprotection by chroman derivatives.
Cardiovascular Effects: Vasorelaxation
Certain chroman-2-carboxylate derivatives and related coumarins have been explored for their ability to induce vasorelaxation, a property with therapeutic potential in conditions like hypertension.[3][17] This activity is often assessed by measuring the relaxation of pre-contracted arterial rings.[18][19][20]
Methyl 6-chlorochroman-2-carboxylate and its Analogs:
While specific data for Methyl 6-chlorochroman-2-carboxylate is unavailable, related coumarin derivatives have demonstrated vasorelaxant effects.[12] The mechanism often involves the nitric oxide/cGMP signaling pathway.[17][21]
6-Fluorochroman and its Derivatives:
The most prominent cardiovascular application of 6-fluorochroman is as a precursor to Nebivolol, a β₁-adrenergic receptor antagonist with vasodilating properties mediated by nitric oxide.[22] This underscores the potential of the 6-fluorochroman scaffold in developing cardiovascular drugs.
Quantitative Comparison of Vasorelaxant Activity:
| Compound/Derivative Class | Pre-contraction Agent | Activity Metric (IC₅₀ in µM) | Reference |
| Chromone 6e | Phenylephrine | 0.80 | [18] |
| Chromone 6a | Phenylephrine | 2.41 | [18] |
| Chromone 6b | Phenylephrine | 1.76 | [18] |
| Nitrate-Coumarin Derivative 4 | Phenylephrine | 0.00192 | [13] |
| Endomorphin-2[w] analog | Phenylephrine | 1.226 | [19] |
Mechanism of Vasorelaxation: The NO/cGMP Pathway
The vasorelaxant effects of many compounds, including some chroman and coumarin derivatives, are mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[17][21][23] This pathway leads to a decrease in intracellular calcium levels in vascular smooth muscle cells, resulting in relaxation.
Figure 3: The Nitric Oxide/cGMP signaling pathway in vasorelaxation.
Antimicrobial Activity
The chroman and chromone scaffolds have been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.[24]
Methyl 6-chlorochroman-2-carboxylate and its Analogs:
Halogenated chroman derivatives have been noted for their antimicrobial potency.[25] For example, thiochromanone derivatives, which are structurally related to chromanones, have shown activity against various bacteria.[26]
6-Fluorochroman and its Derivatives:
Derivatives of 6-fluorochroman have also been explored for their antimicrobial properties. One study reported that novel benzimidazoles derived from 6-fluoro-3,4-dihydro-2H-chroman-2-carboxylic acid exhibited promising antibacterial activity against Salmonella typhimurium.[11]
Quantitative Comparison of Antimicrobial Activity:
| Compound/Derivative Class | Microorganism | Activity Metric (MIC in µg/mL) | Reference |
| Chroman-4-one derivative 1 | Candida albicans | >1024 | [27] |
| Chroman-4-one derivative 2 | Candida albicans | 64 | [27] |
| Homoisoflavonoid derivative 21 | Candida albicans | 64 | [27] |
| Des-fluoro(6) quinolone, BMS-284756 | Staphylococcus aureus | ≤4 (susceptible breakpoint) | [28] |
Mechanism of Antimicrobial Action: Inhibition of DNA Gyrase
One of the proposed mechanisms for the antimicrobial action of some chromene derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair.[2][29]
Figure 4: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities discussed in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[1][5][13][30][31]
Workflow:
Figure 5: Experimental workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[5]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][30]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.[6]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay evaluates the free radical scavenging activity of compounds using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[10][14][24][32][33]
Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).[14]
-
Assay Procedure: In a 96-well plate or cuvettes, add various concentrations of the test compound to the DPPH solution. Include a control (DPPH solution with solvent only) and a standard antioxidant (e.g., ascorbic acid or Trolox).[14]
-
Incubation and Measurement: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes). Measure the absorbance of the solution at approximately 517 nm.[32][33]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging activity versus compound concentration.[24]
Aortic Ring Vasorelaxation Assay
This ex vivo method is used to assess the ability of compounds to relax pre-contracted blood vessels.[7][18][20][23][29][34][35][36]
Protocol:
-
Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in length. Mount the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[35]
-
Equilibration and Pre-contraction: Allow the aortic rings to equilibrate under a resting tension of 1-2 g for at least 45-60 minutes. Pre-contract the rings with a vasoconstrictor agent such as phenylephrine (1 µM) or a high concentration of potassium chloride (60 mM).[18]
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the test compound to the organ bath.[3]
-
Measurement of Relaxation: Record the changes in isometric tension. Relaxation is measured as the percentage decrease in the pre-contracted tension.[3]
-
Data Analysis: Construct a concentration-response curve and calculate the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal relaxation.[3]
Broth Microdilution Assay for Antibacterial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][22][25][27][28][37][38][39][40]
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).[37]
-
Serial Dilution of Compound: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.[22][38]
-
Inoculation: Add the standardized bacterial suspension to each well.[38]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[25]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]
Conclusion and Future Directions
The available evidence suggests that both Methyl 6-chlorochroman-2-carboxylate and 6-fluorochroman scaffolds hold significant potential for the development of novel therapeutic agents.
-
Derivatives of Methyl 6-chlorochroman-2-carboxylate show promise in the areas of anticancer, neuroprotective, and cardiovascular medicine . The presence of the chlorine atom and the ester functionality are key features that can be further explored and optimized to enhance potency and selectivity. Future research should focus on synthesizing and evaluating a broader range of these derivatives to establish clear structure-activity relationships.
-
6-Fluorochroman and its derivatives have a more defined role, particularly in the development of 5-HT1A receptor antagonists for neurological disorders and as a critical component in the synthesis of the cardiovascular drug Nebivolol . The fluorine atom's influence on the pharmacokinetic and pharmacodynamic properties of these molecules is a well-established principle in medicinal chemistry.
While this guide provides a comparative overview based on existing literature, direct head-to-head studies of Methyl 6-chlorochroman-2-carboxylate and 6-fluorochroman are warranted to provide a more definitive comparison of their biological activities. Such studies would be invaluable in guiding the rational design of new and more effective chroman-based therapeutics.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PI3K/AKT/mTOR signaling pathway inhibitors in proliferation of retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. PI3K/Akt/mTOR Signaling as Targets for Developing Anticancer Agents from Marine Organisms [html.rhhz.net]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differentiation renders susceptibility to excitotoxicity in HT22 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Vasorelaxant Activity of Nitrate−Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. storage.imrpress.com [storage.imrpress.com]
- 20. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 21. Rosmarinic Acid Induces Vasorelaxation via Endothelium-Dependent, Potassium Channel-Related, and Calcium-Modulated Pathways: Evidence from Rat Aortic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Vasodilator Compounds Derived from Plants and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Antibacterial Spectrum of a Novel Des-Fluoro(6) Quinolone, BMS-284756 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 30. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 33. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. What are 5-HT1A receptor agonists and how do they work? [synapse.patsnap.com]
- 37. pubs.acs.org [pubs.acs.org]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
- 40. Antimicrobial Susceptibility Data for Six Lactic Acid Bacteria Tested against Fifteen Antimicrobials [mdpi.com]
A Comparative Benchmarking Guide to the Synthesis of 6-Substituted Chroman-2-Carboxylates
Introduction: The Significance of the Chroman-2-Carboxylate Scaffold
The chroman ring system is a privileged heterocyclic motif, forming the core of a vast array of natural products and pharmacologically active molecules, most notably the tocopherol (Vitamin E) family.[1] Specifically, 6-substituted chroman-2-carboxylates are of paramount interest to the pharmaceutical and life sciences industries. The cornerstone of this class is 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, widely known as Trolox.[2] As a water-soluble analog of α-tocopherol, Trolox serves as a vital antioxidant standard and a key building block for more complex drug candidates.[3][4] The development of efficient, stereoselective, and scalable synthetic routes to access these compounds is therefore a critical endeavor in medicinal chemistry and process development.
This guide provides an in-depth comparison of the primary synthetic strategies for constructing 6-substituted chroman-2-carboxylates. We will dissect the mechanistic underpinnings, compare performance based on experimental data, and provide actionable protocols for key methodologies. The focus is on providing researchers, chemists, and drug development professionals with a clear, objective framework for selecting the optimal synthesis route based on project-specific needs, such as enantiopurity, yield, scalability, and cost-effectiveness.
Route 1: Classical Cyclization via Friedel-Crafts-type Reactions
This traditional approach remains a workhorse for the synthesis of various chroman structures, particularly the Trolox scaffold. The core strategy involves the acid-catalyzed reaction of a substituted phenol (like trimethylhydroquinone) with an α,β-unsaturated ester or acid, such as methyl methacrylate.
Mechanistic Rationale and Experimental Considerations
The reaction proceeds through a conjugate addition of the electron-rich phenol to the Michael acceptor (the methacrylate), followed by an intramolecular Friedel-Crafts-type cyclization to form the dihydropyran ring. The choice of acid catalyst is critical; strong protic acids or Lewis acids are typically employed to activate the unsaturated system and promote cyclization. The substitution pattern on the phenol dictates the regioselectivity of the initial addition. For a highly activated phenol like trimethylhydroquinone, the reaction proceeds readily.
The primary advantages of this method are its operational simplicity, the use of readily available and inexpensive starting materials, and its proven scalability for industrial production. However, a significant drawback is the creation of a racemic mixture at the C2 position, necessitating a subsequent, often costly and yield-reducing, chiral resolution step if a single enantiomer is required.[5]
Visualizing the Workflow: Classical Synthesis
Caption: Workflow for the classical synthesis of racemic Trolox.
Detailed Experimental Protocol: Synthesis of Methyl 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylate[6][7]
-
Reaction Setup: To a solution of trimethylhydroquinone (1 equivalent) in a suitable solvent such as toluene, add methyl methacrylate (1.1 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid while maintaining the temperature below 30°C with an ice bath.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by pouring the mixture into cold water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the target ester as a solid.
Route 2: Organocatalytic Asymmetric Synthesis
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methods. Organocatalysis has emerged as a powerful tool, offering an alternative to transition-metal catalysis for constructing chiral chromans with high enantioselectivity.[6] These methods often employ chiral secondary amines (e.g., prolinol derivatives) to activate substrates through the formation of transient iminium or enamine intermediates.
Mechanistic Rationale and Experimental Considerations
A common and highly effective organocatalytic strategy is the domino oxa-Michael/Michael reaction.[7] In this approach, a substituted phenol, bearing an α,β-unsaturated ketone or aldehyde, reacts with another Michael acceptor. The chiral organocatalyst, such as a diphenylprolinol silyl ether, condenses with the second Michael acceptor (e.g., an enal) to form a chiral iminium ion. This activates the substrate for a stereocontrolled Michael addition from the phenolic oxygen (oxa-Michael), followed by an intramolecular Michael addition to form the chroman ring.
This strategy's key advantage is the direct formation of highly enantioenriched products in a single step, bypassing the need for chiral resolution. Yields and enantioselectivities are often excellent.[8][9] However, catalyst loading can sometimes be high (5-20 mol%), and the synthesis of the catalyst itself can add complexity. The substrate scope may also be more limited compared to classical methods.
Visualizing the Workflow: Organocatalytic Domino Reaction
Caption: Workflow for an organocatalytic domino chroman synthesis.
Detailed Experimental Protocol: Organocatalytic Oxy-Michael Addition[8]
-
Reaction Setup: In a reaction vial, dissolve the phenol substrate bearing an (E)-α,β-unsaturated ketone moiety (1.0 equivalent) and the chiral Cinchona-alkaloid-based catalyst (0.1 equivalent, 10 mol%) in 1.0 mL of toluene.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 24-72 hours).
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue directly by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the enantiomerically enriched chroman derivative.
Route 3: Transition-Metal Catalyzed Asymmetric Synthesis
Transition-metal catalysis offers another robust avenue for the enantioselective synthesis of chromans. Palladium, copper, and rhodium complexes with chiral ligands have been successfully employed to catalyze intramolecular cyclizations.[10][11]
Mechanistic Rationale and Experimental Considerations
A prominent example is the enantioselective copper-catalyzed intramolecular phenolic O-H bond insertion.[10] This reaction typically starts with a phenol derivative containing a diazoacetate group. The copper catalyst, coordinated to a chiral ligand, reacts with the diazo compound to generate a chiral copper-carbene intermediate. This highly reactive species then undergoes an intramolecular insertion into the phenolic O-H bond, forming the C-O bond of the chroman ring with high stereocontrol.
The main advantage of this method is the potential for very high enantioselectivity with low catalyst loadings. However, the synthesis of the diazo-containing starting materials can be hazardous and requires careful handling. Additionally, the cost of the metal catalyst and chiral ligand can be a significant factor.
Visualizing the Workflow: Cu-Catalyzed O-H Insertiondot
Sources
- 1. researchgate.net [researchgate.net]
- 2. Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Catalytic asymmetric synthesis of geminal-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
